molecular formula C22H16ClF4NO3 B13728123 Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate

Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate

Cat. No.: B13728123
M. Wt: 453.8 g/mol
InChI Key: YKQUWNJXDKCORO-UHFFFAOYSA-N
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Description

Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate is a complex organic compound that features a variety of functional groups, including chloro, trifluoromethyl, hydroxy, and fluorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Coupling Reactions: The pyridine derivative is then coupled with a hydroxyphenyl ethyl group using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the resulting compound with 3-fluorobenzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its unique chemical properties.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain receptors or enzymes, while the hydroxy and fluorobenzoate groups contribute to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.

    Trifluoromethylpyridine derivatives: Compounds with similar structural motifs used in various pharmaceutical applications.

Uniqueness

Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both trifluoromethyl and chloro groups enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16ClF4NO3

Molecular Weight

453.8 g/mol

IUPAC Name

methyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl]-3-fluorobenzoate

InChI

InChI=1S/C22H16ClF4NO3/c1-31-21(30)13-6-7-15(18(24)9-13)16(8-12-4-2-3-5-19(12)29)20-17(23)10-14(11-28-20)22(25,26)27/h2-7,9-11,16,29H,8H2,1H3

InChI Key

YKQUWNJXDKCORO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F

Origin of Product

United States

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